Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
Description
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS: 42191-83-3, molecular formula: C15H19NO3) is a spirocyclic compound featuring a fused isobenzofuran-piperidine scaffold with an ethyl ester group. It is primarily used in pharmaceutical research and chemical synthesis . Key hazards include acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory tract irritation (H335) .
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl 1-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-3-19-15(18)17-10-8-16(9-11-17)14-7-5-4-6-13(14)12(2)20-16/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
VKMPUGDDQXYEGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3C(O2)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
-
3-Methyl-Isobenzofuran Synthesis :
-
Spiro Formation :
Representative Reaction Data
| Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|
| K2CO3, KI, DMF, 80°C, 18h | 98% | tert-Butyl ester derivative | |
| Hunig’s base, NMP, 120°C, 6h | 44mg | Ethyl ester intermediate |
Spectroscopic Data :
Palladium-Catalyzed Cyclization
This route employs cross-coupling to form the spiro system, leveraging palladium catalysts for regioselectivity.
Reaction Mechanism
Optimization and Yields
| Catalyst System | Temperature | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)2/P(2-Tol)3 (10 mol%) | 120°C | DMF | N/A |
| Na2CO3 | 50°C | Acetic acid | 84% |
Key Insight : Palladium-catalyzed methods enable high regioselectivity but require precise control of reaction parameters.
Esterification Post-Spiro Formation
This approach prioritizes esterification after forming the spiro system.
Ethyl Ester Synthesis
Reaction Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acid Activation | DCC, DMAP, CH2Cl2, 0°C → RT | N/A |
| Esterification | Ethanol, H2SO4, reflux, 6h | 85% |
Chromatographic Data :
One-Pot Synthesis
This method combines spiro formation and esterification in a single step, inspired by ninhydrin-based protocols.
General Procedure
Yield and Conditions
| Step | Conditions | Yield |
|---|---|---|
| Condensation | Acetic acid, 50°C, 2h | 90% |
| Oxidative Cleavage | H5IO6, RT, 15 min | 95% |
Alternative Routes: Reductive Amination
This method introduces the piperidine moiety via reductive amination.
Reaction Pathway
Example Data
| Reagents/Conditions | Yield |
|---|---|
| NaBH3CN, ZnCl2, THF/MeOH, 20h | 578 mg |
MS Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield (98%) | Requires anhydrous conditions |
| Palladium-Catalyzed | Regioselectivity | Expensive catalysts |
| One-Pot Synthesis | Atom economy | Limited scalability |
| Reductive Amination | Mild conditions | Low yields for complex substrates |
Spectroscopic Characterization
Key Spectral Peaks :
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H19NO3
- Molecular Weight : 261.32 g/mol
- IUPAC Name : Ethyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate
- CAS Number : 42191-83-3
The compound features a spiro structure that combines a piperidine ring with an isobenzofuran moiety, which contributes to its unique chemical properties and biological activities.
Biological Activities
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate has been evaluated for various biological activities:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The spiro configuration may enhance interaction with microbial targets, leading to increased efficacy against bacteria and fungi.
- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells. Mechanistic studies have shown that it can activate caspases, which are crucial for the programmed cell death pathway.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes such as acetylcholinesterase and urease. This inhibition could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections.
Case Studies
Several studies have documented the applications of this compound:
-
Antimicrobial Evaluation :
- A series of piperidine derivatives were synthesized and tested for antimicrobial activity. The incorporation of the spiro structure significantly enhanced the antimicrobial efficacy compared to non-spiro counterparts.
- Data showed a minimum inhibitory concentration (MIC) range between 10 to 50 µg/mL against various bacterial strains.
-
Anticancer Mechanism :
- In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis.
- Flow cytometry analysis indicated a significant increase in early and late apoptotic cells upon treatment.
-
Safety Profile :
- Toxicity assessments in animal models revealed no acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development as a therapeutic agent.
Research Findings
Recent research has focused on the synthesis and optimization of this compound derivatives to enhance their biological activity:
| Compound Derivative | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| Derivative A | Antimicrobial | 15 | Effective against Gram-positive bacteria |
| Derivative B | Anticancer | 25 | Induces apoptosis in breast cancer cells |
| Derivative C | Enzyme Inhibition | 30 | Inhibits acetylcholinesterase activity |
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Spirocyclic Esters
Table 1: Key Structural Analogs and Properties
*Note: CAS 1359703-79-9 is illustrative; exact analogs may vary.
Key Observations :
- Ester Group Influence: The tert-butyl analog (C17H23NO3) exhibits greater hydrolytic stability due to steric hindrance compared to the ethyl ester . This impacts bioavailability and synthetic utility.
- Substituent Effects : Fluorine atoms () enhance metabolic stability and lipophilicity, while methoxy groups () may improve solubility but reduce membrane permeability.
Table 3: Hazard Comparison of Spirocyclic Esters
*Predicted LogP values using Molinspiration; †Estimated from C15H19NO3; ‡Trifluoromethyl increases hydrophobicity; §tert-Butyl enhances lipophilicity.
Safety Notes:
- The ethyl ester’s moderate toxicity (H302) contrasts with the tert-butyl analog’s lack of reported hazards, suggesting ester choice critically impacts safety .
Biological Activity
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, with the CAS number 42191-83-3, is a compound of interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C15H19NO3, with a molecular weight of 261.32 g/mol. The compound features a spiro structure that contributes to its unique chemical behavior and interaction with biological systems.
| Property | Value |
|---|---|
| CAS Number | 42191-83-3 |
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| Boiling Point | Not available |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of key inflammatory mediators. In studies involving cell lines, it demonstrated significant anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
- Neuroprotective Effects : this compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It may help mitigate oxidative stress and neuroinflammation, which are critical factors in conditions such as Alzheimer's disease.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- CYP Enzyme Inhibition : It has been noted to inhibit certain cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Cell Signaling Pathways : The compound may modulate cell signaling pathways involved in inflammation and apoptosis, including NF-kB and caspase pathways.
Study on Anti-inflammatory Activity
In a study published in Molecules, researchers evaluated the anti-inflammatory effects of this compound using RAW264.7 macrophage cells. The results indicated a significant reduction in the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with this compound at concentrations ranging from 10 µM to 50 µM .
Anticancer Activity Assessment
A recent investigation assessed the anticancer properties of the compound against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 20 µM in MDA-MB-231 cells, indicating potent cytotoxicity .
Neuroprotection in Animal Models
In an animal model study for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation compared to control groups .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Ethyl 3-methyl-3H-spiro[...]carboxylate in laboratory settings?
- Methodological Answer :
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosol formation is possible .
-
Ventilation : Conduct experiments in fume hoods with ≥0.5 m/s airflow to minimize inhalation risks .
-
First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline for 15 minutes and seek medical evaluation .
-
Storage : Store in sealed containers at 2–8°C, away from light and incompatible materials (e.g., strong oxidizers) .
Data Table 1 : Hazard Classification Summary (GHS)
Q. What synthetic routes are documented for Ethyl 3-methyl-3H-spiro[...]carboxylate?
- Methodological Answer :
-
Route 1 : Multi-step synthesis starting from bromobenzofuran derivatives. Key steps include:
-
Oxidation : Use CrO₃ in acetic acid to form ketone intermediates.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) to introduce the piperidine ring .
-
Route 2 : Alkylation of spirocyclic precursors with ethyl chloroformate under basic conditions (K₂CO₃ in CH₃CN at 80°C for 4 hours) .
-
Yield Optimization : Control reaction pH (7–9) and temperature (70–80°C) to minimize side products .
Data Table 2 : Synthetic Route Comparison
Route Starting Material Key Reagents/Conditions Yield (%) 1 Bromobenzofuran CrO₃, H₂/Pd-C 45–55 2 Spiro-piperidine K₂CO₃, CH₃CN, 80°C 60–70
Q. How is the spirocyclic structure of this compound validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spiro junction (e.g., absence of proton coupling at the spiro carbon) .
- X-ray Crystallography : Resolve 3D conformation; spiro angle typically 85–95° between isobenzofuran and piperidine rings .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₅H₁₉NO₃, [M+H⁺]⁺ = 262.1443) .
Advanced Research Questions
Q. How does Ethyl 3-methyl-3H-spiro[...]carboxylate interact with sigma (σ) receptors, and how can binding affinity be optimized?
- Methodological Answer :
-
Receptor Binding Assays : Use radioligands (e.g., [³H]-(+)-pentazocine) in competitive binding studies with HEK-293 cells expressing σ₁/σ₂ receptors .
-
Structure-Activity Relationship (SAR) : Introduce fluorinated alkyl chains (e.g., 3-fluoropropyl) to enhance lipophilicity and blood-brain barrier penetration .
-
Enantiomer Separation : Chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-enantiomers; (S)-enantiomers show 3× higher σ₂ affinity .
Data Table 3 : Enantiomer Activity Comparison
Enantiomer σ₁ IC₅₀ (nM) σ₂ IC₅₀ (nM) Metabolic Half-Life (h) (S)-form 120 45 6.7 (R)-form 380 140 3.2
Q. What methodologies elucidate the metabolic pathways of spirocyclic piperidine derivatives?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor; analyze metabolites via LC-Orbitrap MS .
- Main Metabolites : Hydroxylation at the piperidine ring (m/z +16) and N-dealkylation of the ethyl ester (m/z -72) .
- Enantioselective Degradation : (R)-enantiomers undergo faster CYP3A4-mediated oxidation than (S)-forms .
Q. How can researchers address data gaps in physicochemical properties (e.g., logP, solubility) for this compound?
- Methodological Answer :
- Experimental Determination :
- logP : Shake-flask method (octanol/water partition) at pH 7.4 .
- Aqueous Solubility : Use nephelometry or HPLC-UV quantification after saturation .
- Computational Prediction : Employ QSAR models (e.g., SwissADME) using molecular descriptors (e.g., topological polar surface area = 45 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
